molecular formula C20H32N4O5S B2703622 N-[2-(diethylamino)ethyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896285-83-9

N-[2-(diethylamino)ethyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2703622
CAS No.: 896285-83-9
M. Wt: 440.56
InChI Key: RXHBCJWRFUAHPE-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diethylaminoethyl group, a methoxybenzenesulfonyl group, and a pyrrolidinylmethyl group, making it a subject of interest for researchers.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the diethylaminoethyl group: This can be achieved by reacting diethylamine with ethylene oxide under controlled conditions.

    Introduction of the methoxybenzenesulfonyl group: This step involves the sulfonylation of 4-methoxybenzene using sulfonyl chloride in the presence of a base such as pyridine.

    Formation of the pyrrolidinylmethyl group: This can be synthesized by reacting pyrrolidine with formaldehyde and a reducing agent.

    Coupling of the intermediates: The final step involves coupling the diethylaminoethyl group, methoxybenzenesulfonyl group, and pyrrolidinylmethyl group using a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-N’-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
  • N-[2-(diethylamino)ethyl]-N’-{[1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
  • N-[2-(diethylamino)ethyl]-N’-{[1-(4-methylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Uniqueness

N-[2-(diethylamino)ethyl]-N’-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to the presence of the methoxybenzenesulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O5S/c1-4-23(5-2)14-12-21-19(25)20(26)22-15-16-7-6-13-24(16)30(27,28)18-10-8-17(29-3)9-11-18/h8-11,16H,4-7,12-15H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHBCJWRFUAHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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